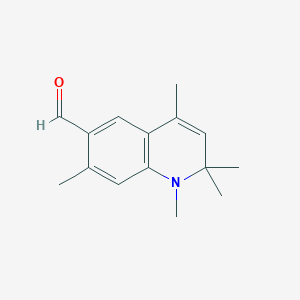
(4-Bromo-2-chlorophenyl)(morpholino)methanone
Overview
Description
(4-Bromo-2-chlorophenyl)(morpholino)methanone is a chemical compound with the CAS Number: 877383-57-8. Its molecular weight is 304.57 and its IUPAC name is 4-(4-bromo-2-chlorobenzoyl)morpholine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for (4-Bromo-2-chlorophenyl)(morpholino)methanone is 1S/C11H11BrClNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 435.3±45.0 °C at 760 mmHg, and a flash point of 217.1±28.7 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond . Its ACD/LogP is 1.89 .Scientific Research Applications
Antiproliferative Activity Against Neoplastic Cells
Al-Ghorbani et al. (2017) synthesized a series of novel morpholine conjugated benzophenone analogues, including derivatives of (4-Bromo-2-chlorophenyl)(morpholino)methanone, and evaluated their antiproliferative activity against various neoplastic cells. The study revealed that certain derivatives exhibit significant antiproliferative activity, with specific modifications enhancing anti-mitogenic effects. Compounds were found to induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents in cancer treatment (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).
Clathrate Hosts for Benzene Guests
Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in the formation of clathrate structures involving 1-benzoyl-2-hydroxyindoline derivatives with benzene, which could have implications for the design of molecular recognition systems and materials science. Their findings provide insight into the structural preferences and interactions critical for clathrate formation, potentially guiding the development of new materials with specific encapsulation capabilities (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).
Safety and Hazards
Mechanism of Action
For a comprehensive understanding of this compound, experimental studies would be required. These could include in vitro assays to determine potential biological targets, in vivo studies to understand the pharmacokinetics and pharmacodynamics, and computational modeling to predict potential biochemical pathways that might be affected.
Remember, working with chemicals should always be done following the appropriate safety guidelines and ethical considerations. Always refer to the Material Safety Data Sheet (MSDS) for information on handling and potential hazards .
properties
IUPAC Name |
(4-bromo-2-chlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIYGZMGTFFICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675295 | |
| Record name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chlorophenyl)(morpholino)methanone | |
CAS RN |
877383-57-8 | |
| Record name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




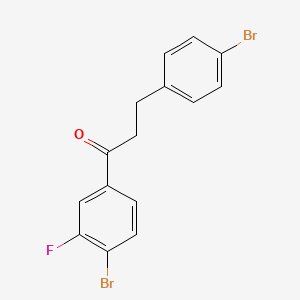
![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)
![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)
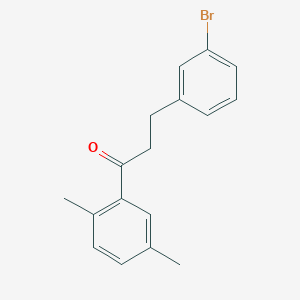

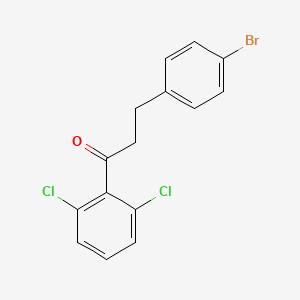

![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)
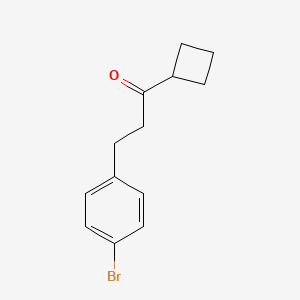
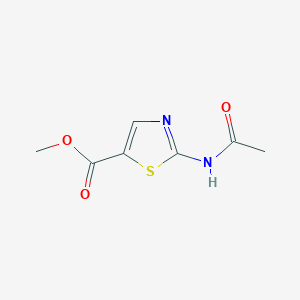

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)
